N~6~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a pyrazolopyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Properties
Molecular Formula |
C18H18N6O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H18N6O2/c1-24-17-15(11-20-24)16(21-12-5-7-13(25-2)8-6-12)22-18(23-17)19-10-14-4-3-9-26-14/h3-9,11H,10H2,1-2H3,(H2,19,21,22,23) |
InChI Key |
IKIZNRMTVXYQHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases such as potassium hydride and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N6-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further functionalized for specific applications.
Scientific Research Applications
N6-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N6-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N6-[(FURAN-2-YL)METHYL]-N4-(4-HYDROXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
- N6-[(FURAN-2-YL)METHYL]-N4-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
Uniqueness
N6-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it a valuable compound for further research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
